Allylsyringol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylsyringol can be synthesized through several methods, one of which involves the allylation of syringol. Syringol, or 2,6-dimethoxyphenol, is reacted with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the pyrolysis of lignin-rich biomass. During this process, lignin undergoes thermal decomposition, resulting in the formation of various phenolic compounds, including this compound. The pyrolysis conditions, such as temperature and residence time, are optimized to maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Allylsyringol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The allyl group in this compound can undergo substitution reactions, where it is replaced by other functional groups. Halogenation is a common substitution reaction, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Bromine in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Allyl alcohol derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
Allylsyringol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules and polymers. Its antioxidant properties make it valuable in the development of materials with enhanced stability.
Biology: this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It is also investigated for its role in protecting cells from oxidative stress.
Medicine: Research explores its potential therapeutic applications, including its use in formulations for skin care and wound healing due to its antioxidant properties.
Industry: this compound is used in the production of flavoring agents and fragrances. It is also a component in the formulation of bio-based adhesives and resins.
Mechanism of Action
The mechanism of action of allylsyringol primarily involves its antioxidant activity. It can neutralize reactive oxygen species by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells and biomolecules. The presence of methoxy groups enhances its ability to stabilize free radicals. Additionally, this compound can interact with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response.
Comparison with Similar Compounds
Syringol (2,6-dimethoxyphenol): Lacks the allyl group but shares similar antioxidant properties.
4-Propenylsyringol: Similar structure with a propenyl group instead of an allyl group.
4-Propylsyringol: Contains a propyl group, differing in the length of the alkyl chain.
Uniqueness of Allylsyringol: this compound’s unique structure, with an allyl group, provides distinct reactivity and potential for various chemical transformations. Its enhanced antioxidant properties, compared to syringol, make it particularly valuable in applications requiring oxidative stability.
Properties
IUPAC Name |
1,3-dimethoxy-2-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-14-11-9(12-2)6-5-7-10(11)13-3/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVYBWBUQPWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280391 | |
Record name | Allylsyringol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-54-0 | |
Record name | Allylsyringol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylsyringol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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